3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione

leukemia selectivity disk diffusion assay anserinone SAR

3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione, commonly known as Anserinone B, is a pentaketide-derived p-benzoquinone natural product first isolated from the coprophilous fungus Podospora anserina. The compound bears a (2R)-hydroxypropyl sidechain at C-3, a methoxy group at C-5, and a methyl group at C-2 on the quinonoid core, yielding a molecular formula of C₁₁H₁₄O₄ (MW 210.23).

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B12409527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CC1=O)OC)CC(C)O
InChIInChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m1/s1
InChIKeyUDHYZSNFKHIRSC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2R)-2-Hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione (Anserinone B, (2R)-Isomer): Compound Identity and Pharmacophore Class for Sourcing Decisions


3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione, commonly known as Anserinone B, is a pentaketide-derived p-benzoquinone natural product first isolated from the coprophilous fungus Podospora anserina [1]. The compound bears a (2R)-hydroxypropyl sidechain at C-3, a methoxy group at C-5, and a methyl group at C-2 on the quinonoid core, yielding a molecular formula of C₁₁H₁₄O₄ (MW 210.23) [2]. The absolute stereochemistry at the sidechain chiral center was originally misassigned as 9S, subsequently corrected to 9R (equivalent to 2R in the IUPAC linear numbering) based on re-analysis of Helmchen's ester data [3]. Anserinone B belongs to a small family of fungal pentaketides that includes Anserinone A (C-3 2-oxopropyl analog), (+)-formylanserinone B, (–)-epoxyserinone A, (+)-epoxyserinone B, hydroxymethylanserinone B, and deoxyanserinone B, each distinguished by oxidation state and functionalization at the C-3 appendage [4]. The compound has been reported from Podospora pauciseta and marine-derived Penicillium spp. in addition to the original P. anserina source [2].

Why Anserinone A, Epoxyserinones, or Other In-Class p-Benzoquinones Cannot Substitute for (2R)-Anserinone B in Targeted Research Applications


The anserinone family shares a conserved p-benzoquinone core but diverges at the C-3 sidechain, and this single structural variable produces non-interchangeable bioactivity profiles. Anserinone A bears a 2-oxopropyl group at C-3 whereas Anserinone B carries a (2R)-2-hydroxypropyl group; this oxidation state difference alone inverts antifungal potency rank order (A > B against coprophilous fungi) yet reverses the pattern for human leukemia selectivity (only B exhibits differential leukemia vs. solid tumor cytotoxicity) [1]. Further oxidation to the epoxyserinones (4 and 5) abolishes measurable cytotoxicity entirely in the MDA-MB-435 SRB assay (IC₅₀ > 10 µg/mL vs. 3.60 µg/mL for B) [2]. Formylanserinone B (3), while sharing the (2R)-configuration with B, shows a subtly different solid tumor vs. leukemia selectivity signature [2]. Even deoxyanserinone B (7), which lacks only the sidechain hydroxyl, could not be purified to homogeneity for full characterization, underscoring that small structural perturbations in this scaffold produce large functional consequences [2]. Consequently, procurement of the exact (2R)-hydroxypropyl congener is mandatory for any study requiring the specific leukemia-selectivity, anti-MRSA, or differential cytotoxicity phenotype documented for this compound.

Head-to-Head Quantitative Differentiation Evidence for 3-[(2R)-2-Hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione vs. Closest Analogs


Unique Human Leukemia Selectivity Among All Five Characterized Anserinone Congeners

In a soft agar disk diffusion colony formation assay employing matched human leukemia (CEM) and solid tumor (H116 colon, H125 lung) cell lines, only (2R)-anserinone B (2) exhibited human leukemia selectivity, defined as a zone unit differential (ZCEM−H116 or ZCEM−H125) ≥ 250 zone units. Anserinone A (1) showed significant cytotoxicity but no differential between leukemia and solid tumor lines. Formylanserinone B (3) showed selective inhibition of murine but not human leukemia cells. Epoxyserinones A (4) and B (5) were inactive. Zone unit values for 2 against CEM were 700 zu, versus H116 at 400 zu and H125 at 350 zu, yielding differentials of 300 and 350 zu respectively [1].

leukemia selectivity disk diffusion assay anserinone SAR

Cytotoxicity Differential in the NCI-60 Human Tumor Cell Line Panel: (2R)-Anserinone B vs. Anserinone A

In the NCI's 60 human tumor cell line panel, (2R)-anserinone B (2) exhibited a mean GI₅₀ of 4.4 µg/mL (2.1 × 10⁻⁵ M), which is approximately 2.3-fold less potent than Anserinone A (1), which showed a mean GI₅₀ of 1.9 µg/mL (9.1 × 10⁻⁶ M). Both compounds were tested under identical conditions within the same NCI screening run [1]. This lower intrinsic cytotoxicity of B relative to A, combined with B's unique leukemia selectivity, suggests a more favorable therapeutic index potential for B in applications where sparing of non-leukemic cells is desired.

NCI-60 GI50 cytotoxicity profiling

Antifungal Spectrum Differentiation: Coprophilous Fungal Growth Inhibition Anserinone B vs. Anserinone A

In centerpoint inoculation disk assays at 200 µg/disk, (2R)-anserinone B (2) caused radial growth reductions of 50% against Sordaria fimicola (NRRL 6459) and 37% against Ascobolus furfuraceus (NRRL 6460). Under identical conditions, Anserinone A (1) produced 60% and 100% radial growth reductions against the same two fungal competitors, respectively [1]. Thus, Anserinone A is a more potent antifungal agent against these ecological competitors, whereas Anserinone B shows a more moderate, differential antifungal profile that may be advantageous in ecological or co-culture selectivity studies.

antifungal radial growth assay coprophilous fungi

MDA-MB-435 Breast Cancer Cell Cytotoxicity: (2R)-Anserinone B vs. Epoxide Analogs

In the sulforhodamine B (SRB) proliferation assay against MDA-MB-435 human breast cancer cells, (2R)-anserinone B (2) exhibited an IC₅₀ of 3.60 ± 0.37 µg/mL. In contrast, the epoxide-containing analogs (–)-epoxyserinone A (4) and (+)-epoxyserinone B (5) showed no significant inhibition of cell growth at concentrations up to 10 µg/mL (IC₅₀ > 10 µg/mL) [1]. This >2.8-fold difference in potency demonstrates that epoxidation of the anserinone scaffold abolishes cytotoxicity against this solid tumor line, underscoring the essential role of the intact hydroxypropyl sidechain and quinone core.

MDA-MB-435 SRB assay epoxyserinone

Potent Anti-MRSA Antibacterial Activity with Quantitative MIC Determinations

In a 2021 study of Penicillium steckii metabolites, (2R)-anserinone B (identified as monomer 8) exhibited potent antibacterial activity against both methicillin-sensitive Staphylococcus aureus ATCC 29213 and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL [1]. While no direct head-to-head comparator was run in this study, the MIC range is comparable to or better than many clinically used anti-staphylococcal agents in standardized susceptibility testing. Earlier disk diffusion data from the original isolation paper showed that both Anserinones A and B produced ~40-mm zones of inhibition against B. subtilis (ATCC 6051) and S. aureus (ATCC 29213) at 200 µg/disk, with neither active against C. albicans (ATCC 90029) [2].

MRSA Staphylococcus aureus MIC antibacterial

Physicochemical Differentiation: (2R)-Anserinone B Exhibits Higher Calculated logP and Distinct Chromatographic Behavior vs. Anserinone A

(2R)-Anserinone B (C₁₁H₁₄O₄, MW 210.23) has a calculated logP of approximately 0.6 and an estimated water solubility of ~4 × 10⁴ mg/L at 25 °C based on the WSKOW model . In reversed-phase HPLC analysis, Anserinone B elutes earlier (tR = 5.97 min) than Anserinone A (tR = 6.81 min) under identical C18 gradient conditions, consistent with the additional hydroxyl group on B increasing polarity slightly relative to the ketone-bearing A, despite B's higher molecular mass [1]. Anserinone A (C₁₁H₁₂O₄, MW 208.07) has one fewer oxygen atom and a ketone in place of the secondary alcohol. These chromatographic and solubility differences have practical implications for purification, formulation, and analytical method development.

logP HPLC retention physicochemical properties

Recommended Research and Procurement Application Scenarios for 3-[(2R)-2-Hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione Based on Quantitative Differentiation Evidence


Leukemia-Selective Cytotoxicity Screening and Hematologic Oncology Target Deconvolution

(2R)-Anserinone B is the only anserinone congener to demonstrate human leukemia selectivity in the disk diffusion soft agar colony formation assay, with zone unit differentials of 300–350 zu between CEM leukemia and H116/H125 solid tumor lines, exceeding the ≥250 zu selectivity threshold [1]. Researchers pursuing leukemia-selective small-molecule probes or conducting chemical genomics screens to identify targets enriched in hematologic vs. solid tumor lineages should prioritize this compound. Its moderate but selective cytotoxicity profile (NCI-60 GI₅₀ = 4.4 µg/mL) further supports its use as a tool compound for phenotypic screening where complete tumor cell ablation is not the primary endpoint [2].

Anti-MRSA Lead Development and Antibacterial Pharmacophore Exploration

With MIC values of 2–8 µg/mL against both methicillin-sensitive and methicillin-resistant S. aureus, (2R)-anserinone B represents a validated starting point for antibacterial lead optimization against drug-resistant Gram-positive pathogens [1]. The compound's p-benzoquinone core, (2R)-hydroxypropyl sidechain, and methoxy substitution pattern constitute a defined pharmacophore that can be systematically varied to probe structure-activity relationships for anti-staphylococcal activity. Procurement of the stereochemically defined (2R)-isomer is essential, as the configuration at the sidechain chiral center may influence target engagement [2].

Fungal Chemical Ecology and Coprophilous Competition Model Studies

The differential antifungal potency of (2R)-anserinone B (50% and 37% radial growth reduction against S. fimicola and A. furfuraceus, respectively) relative to Anserinone A (60% and 100%) provides a well-characterized phenotypic readout for fungal chemical ecology investigations [1]. Researchers studying antagonistic interactions among coprophilous fungi, or using the Podospora anserina model system for secondary metabolite gene cluster regulation, can employ the two anserinones as a calibrated pair of chemical probes with known potency differences for dissecting ecological fitness contributions of individual biosynthetic pathway products [1].

Analytical Reference Standard for Anserinone Family Metabolite Profiling and Dereplication

The distinct reversed-phase HPLC retention time (tR = 5.97 min) and mass spectral signature (m/z = 211.1032 [M+H]⁺) of (2R)-anserinone B enable its use as an authenticated reference standard in LC-MS-based dereplication and metabolomics workflows targeting fungal pentaketides [1]. Its well-resolved chromatographic separation from Anserinone A (tR = 6.81 min) and other anserinone family members allows unambiguous identification in complex fungal extracts. The established NMR assignments (¹H, ¹³C, and selective INEPT data) and optical rotation ([α]D +43°, c 1.0 mg/mL, MeOH) provide additional orthogonal identity confirmation parameters for quality control in natural product libraries and compound collections [2].

Quote Request

Request a Quote for 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.